(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with biphenyl and dichlorophenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the biphenyl and dichlorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The biphenyl and dichlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Heparinoid: A compound with anticoagulant properties, similar in its complex structure and biological activity.
Uniqueness
(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its combination of a thiazolidine-2,4-dione core with biphenyl and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16Cl2N2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(4-phenylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-19-11-6-15(12-20(19)25)13-21-22(28)27(23(29)30-21)14-26-18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-13,26H,14H2/b21-13+ |
InChI Key |
VDPZEBYKIVUCGH-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=O |
Origin of Product |
United States |
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